molecular formula C16H15NO5 B12993536 1-(4,5-Dimethoxy-2-nitrophenyl)-2-phenylethanone

1-(4,5-Dimethoxy-2-nitrophenyl)-2-phenylethanone

Cat. No.: B12993536
M. Wt: 301.29 g/mol
InChI Key: QYPZLBYZPDFMBS-UHFFFAOYSA-N
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Description

1-(4,5-Dimethoxy-2-nitrophenyl)-2-phenylethanone is an organic compound with a complex structure that includes both aromatic and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-Dimethoxy-2-nitrophenyl)-2-phenylethanone typically involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with phenylacetic acid under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired ketone product. Common reagents used in this synthesis include sulfuric acid and acetic anhydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .

Chemical Reactions Analysis

Types of Reactions: 1-(4,5-Dimethoxy-2-nitrophenyl)-2-phenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Halogens (e.g., chlorine, bromine), alkyl halides.

Major Products:

Mechanism of Action

The mechanism of action of 1-(4,5-Dimethoxy-2-nitrophenyl)-2-phenylethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor or modulator of specific enzymes or receptors, influencing cellular processes .

Properties

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

1-(4,5-dimethoxy-2-nitrophenyl)-2-phenylethanone

InChI

InChI=1S/C16H15NO5/c1-21-15-9-12(13(17(19)20)10-16(15)22-2)14(18)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3

InChI Key

QYPZLBYZPDFMBS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)CC2=CC=CC=C2)[N+](=O)[O-])OC

Origin of Product

United States

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